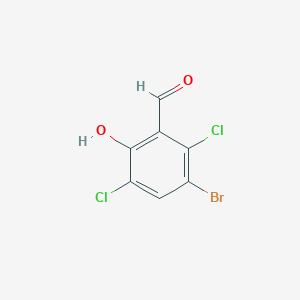
3-Bromo-2,5-dichloro-6-hydroxybenzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-2,5-dichloro-6-hydroxybenzaldehyde is a chemical compound with the molecular formula C7H3BrCl2O2 and a molecular weight of 269.9 g/mol . It is characterized by the presence of bromine, chlorine, and hydroxyl functional groups attached to a benzaldehyde core. This compound is primarily used in research and development, particularly in the fields of chemistry and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2,5-dichloro-6-hydroxybenzaldehyde typically involves the bromination and chlorination of hydroxybenzaldehyde derivatives. One common method includes the bromination of 4-hydroxybenzaldehyde to form 3-bromo-4-hydroxybenzaldehyde, followed by chlorination to introduce the chlorine atoms at the 2 and 5 positions . The reaction conditions often involve the use of bromine and chlorine gas in the presence of a suitable solvent and catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the high quality of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2,5-dichloro-6-hydroxybenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic or acidic conditions.
Major Products
Oxidation: 3-Bromo-2,5-dichloro-6-hydroxybenzoic acid.
Reduction: 3-Bromo-2,5-dichloro-6-hydroxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Bromo-2,5-dichloro-6-hydroxybenzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and as a reference standard in analytical chemistry
Mechanism of Action
The mechanism of action of 3-Bromo-2,5-dichloro-6-hydroxybenzaldehyde is not fully understood, but it is believed to interact with various molecular targets and pathways. The presence of multiple halogen atoms and a hydroxyl group suggests that it may engage in hydrogen bonding and halogen bonding interactions with biological macromolecules. These interactions could potentially modulate enzyme activity, receptor binding, and signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
3-Bromo-2-hydroxybenzaldehyde: Lacks the additional chlorine atoms, making it less reactive in certain substitution reactions.
3,5-Dichloro-2-hydroxybenzaldehyde: Lacks the bromine atom, which may affect its biological activity and reactivity.
3-Bromo-5-chloro-2-hydroxybenzaldehyde: Similar structure but with different substitution patterns, leading to variations in chemical and biological properties.
Uniqueness
3-Bromo-2,5-dichloro-6-hydroxybenzaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activities. The combination of bromine, chlorine, and hydroxyl groups makes it a versatile compound for various synthetic and research applications .
Properties
Molecular Formula |
C7H3BrCl2O2 |
|---|---|
Molecular Weight |
269.90 g/mol |
IUPAC Name |
3-bromo-2,5-dichloro-6-hydroxybenzaldehyde |
InChI |
InChI=1S/C7H3BrCl2O2/c8-4-1-5(9)7(12)3(2-11)6(4)10/h1-2,12H |
InChI Key |
KUNXCYQQIAUWBP-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C(=C1Br)Cl)C=O)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


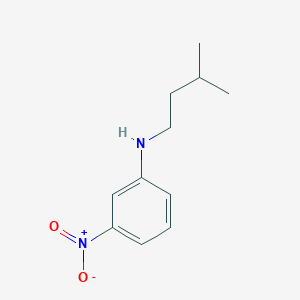
![Methyl 2-(aminomethyl)spiro[3.5]nonane-2-carboxylate](/img/structure/B13302985.png)
![6-[(But-3-yn-2-yl)amino]-2-chloropyrimidine-4-carboxylic acid](/img/structure/B13302986.png)
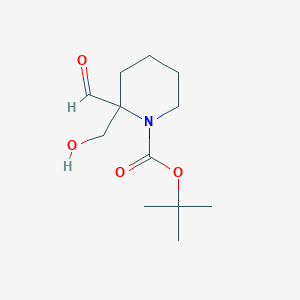
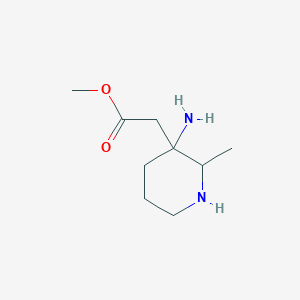
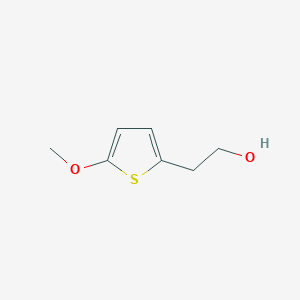
![tert-Butyl 2,5,7,11-tetraazatricyclo[7.4.0.0,2,6]trideca-3,5-diene-11-carboxylate](/img/structure/B13302996.png)
![3-[(1,2,3-Thiadiazol-4-ylmethyl)amino]benzonitrile](/img/structure/B13302999.png)
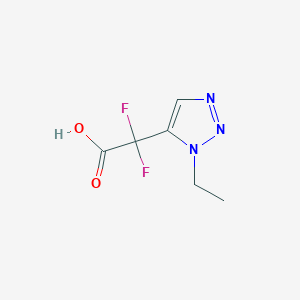
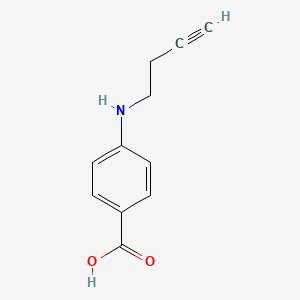
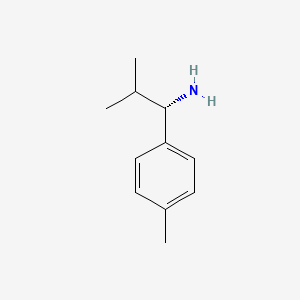
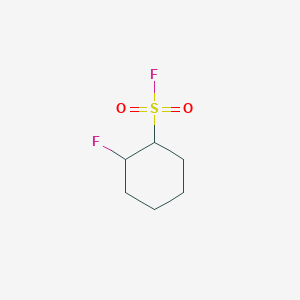
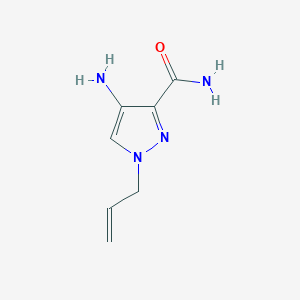
![Tert-butyl 2-methyl-2-(5-methyl-2,4-dioxo-1,4-dihydrothieno[2,3-d]pyrimidin-3(2h)-yl)propanoate](/img/structure/B13303042.png)
